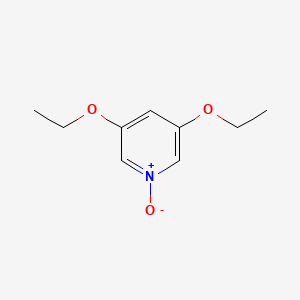

Pyridine, 3,5-diethoxy-, 1-oxide

Descripción general

Descripción

Pyridine, 3,5-diethoxy-, 1-oxide is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and as solvents and reagents in organic synthesis. The addition of ethoxy groups at the 3 and 5 positions and an oxide group at the 1 position modifies the chemical and physical properties of the pyridine ring, potentially enhancing its reactivity and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of pyridine derivatives, including Pyridine, 3,5-diethoxy-, 1-oxide, often involves cycloaddition reactions. One common method is the [4 + 2] cycloaddition of 1-azadienes with 2-carbon π-components, which can be catalyzed by transition metals or proceed via thermal pericyclic reactions . Another approach involves the hydrogenation of functionalized pyridines using rhodium oxide catalysts under mild conditions .

Industrial Production Methods

Industrial production of pyridine derivatives typically involves large-scale cycloaddition reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient production.

Análisis De Reacciones Químicas

Types of Reactions

Pyridine, 3,5-diethoxy-, 1-oxide can undergo various chemical reactions, including:

Oxidation: The presence of the oxide group makes it a potential oxidizing agent.

Reduction: Hydrogenation reactions can reduce the oxide group to form different derivatives.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Rhodium oxide catalysts are often used for hydrogenation reactions.

Substitution: Nucleophilic substitution reactions can be facilitated by bases or acids, depending on the desired product.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, hydrogenation can produce reduced pyridine derivatives, while substitution reactions can yield a variety of functionalized pyridines.

Aplicaciones Científicas De Investigación

Organic Synthesis

Role as an Intermediate:

Pyridine N-oxides are critical intermediates in organic synthesis. They are often used for the synthesis of various pharmaceutical compounds and agrochemicals. For instance, they can be synthesized from pyridine using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid. This process has been optimized to yield high-purity products with fewer steps, making it suitable for large-scale production .

Ligand and Catalyst Applications:

The compound serves as a ligand in metal complexes and can function as an allylated chiral organic catalyst. Its ability to facilitate reactions through oxygen atom transfer enhances its utility in synthetic chemistry .

Pharmaceutical Applications

Therapeutic Properties:

Pyridine derivatives, including pyridine N-oxides, exhibit a range of biological activities. Research indicates that these compounds possess antimicrobial, antiviral, and anticancer properties. For example, they have been noted for their effectiveness against various pathogens and are being investigated for their potential in treating diseases such as COVID-19 .

Drug Development:

The structure of pyridine allows it to be incorporated into numerous drug candidates. Its substitution patterns can significantly affect the pharmacological profile of the resulting compounds. Pyridine N-oxides have been utilized in synthesizing drugs like omeprazole and other therapeutic agents .

Agrochemical Applications

Pesticide Synthesis:

In agriculture, pyridine N-oxides are employed in the synthesis of pesticides such as imidacloprid and forchlorfenuron. These compounds are crucial for developing effective pest control strategies . The efficiency of these syntheses is enhanced by the use of pyridine N-oxides due to their reactivity and ability to form stable intermediates.

Biofuel Research

Bio-oil Component:

Recent studies have explored the presence of pyridine N-oxide in bio-oils derived from the pyrolysis of biomass, such as corn cobs. The compound contributes to the chemical composition of bio-oil, which is being optimized for use as a renewable energy source . The presence of high molecular weight oxygenated compounds in bio-oil enhances its density and viscosity, making it a potential alternative to conventional fuels .

Summary Table of Applications

| Application Area | Description | Examples |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing pharmaceuticals and agrochemicals | Omeprazole, Imidacloprid |

| Pharmaceutical | Exhibits antimicrobial and antiviral properties | COVID-19 therapeutics |

| Agrochemicals | Used in pesticide formulations | Forchlorfenuron |

| Biofuels | Component in bio-oil from biomass pyrolysis | Renewable energy source |

Mecanismo De Acción

The mechanism of action of Pyridine, 3,5-diethoxy-, 1-oxide involves its role as a mild Lewis base. It can activate Lewis acidic parts of molecules, increasing the reactivity of nucleophilic parts towards electrophiles . This property makes it useful in catalysis and various organic reactions.

Comparación Con Compuestos Similares

Similar Compounds

Pyridine N-oxide: A simpler derivative with similar Lewis base properties.

3,5-Dimethoxypyridine: Another derivative with methoxy groups instead of ethoxy groups.

Thienopyridine derivatives: Compounds with a fused thiophene ring, exhibiting different biological activities.

Uniqueness

Pyridine, 3,5-diethoxy-, 1-oxide is unique due to the presence of both ethoxy groups and an oxide group, which can enhance its reactivity and potential biological activity compared to simpler pyridine derivatives.

Actividad Biológica

Pyridine, 3,5-diethoxy-, 1-oxide is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Pyridine derivatives are known for their pharmacological significance due to their ability to interact with various biological targets. The specific structure of 3,5-diethoxy-1-oxide contributes to its unique properties, which can be summarized as follows:

- Molecular Formula : C_10H_13NO_2

- Molecular Weight : 181.22 g/mol

- CAS Number : Not specified in the available data.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives. For instance, a study evaluating various pyridine compounds found that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentrations (MICs) for some tested compounds are shown in Table 1.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. faecalis |

|---|---|---|

| This compound | 32–64 | Not specified |

| Linezolid | 4 | 16 |

The results indicate that while pyridine derivatives can be effective against certain pathogens, their efficacy varies widely depending on the specific structure of the compound.

The mechanisms through which pyridine derivatives exert their antimicrobial effects often involve:

- Disruption of Cell Membranes : Compounds may integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Inhibition of Biofilm Formation : Certain studies have shown that pyridine compounds can inhibit biofilm formation in bacteria such as Streptococcus pneumoniae, thereby enhancing their effectiveness as antimicrobial agents .

Study on Antimicrobial Efficacy

In a comprehensive study published in MedChemComm, researchers synthesized a series of pyridine derivatives and evaluated their antibacterial activities. The study found that the introduction of substituents on the pyridine ring significantly influenced antibacterial potency. For example:

- Compound 21d demonstrated a notable reduction in biofilm formation in a dose-dependent manner when tested against S. pneumoniae using the crystal violet assay .

In Vivo Studies

While most research has focused on in vitro evaluations, preliminary in vivo studies are essential for understanding the full therapeutic potential of pyridine derivatives. A study assessing the toxicity and efficacy of pyridine compounds indicated low toxicity at therapeutic doses while maintaining significant antibacterial activity.

Anti-inflammatory Properties

Beyond antimicrobial activity, pyridine derivatives like 3,5-diethoxy-, 1-oxide have been investigated for their anti-inflammatory effects. Research has shown that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

Mechanistic Insights

The anti-inflammatory mechanisms may include:

- Inhibition of NF-kB Pathway : Many pyridine derivatives act by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in regulating immune response.

- Reduction of Reactive Oxygen Species (ROS) : Compounds may also reduce oxidative stress by scavenging ROS, thereby mitigating inflammation-related damage .

Propiedades

IUPAC Name |

3,5-diethoxy-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-3-12-8-5-9(13-4-2)7-10(11)6-8/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUNNFJIYGNKAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C[N+](=C1)[O-])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337749 | |

| Record name | Pyridine, 3,5-diethoxy-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62566-54-5 | |

| Record name | Pyridine, 3,5-diethoxy-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.